6-甲基-8H-喹啉-7-酮

描述

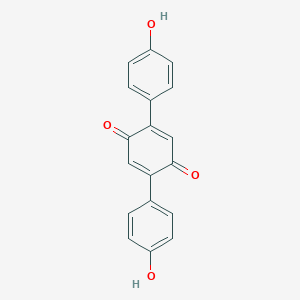

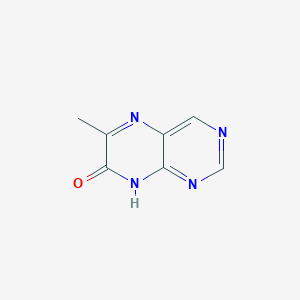

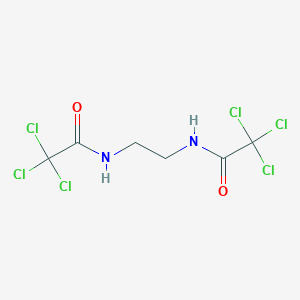

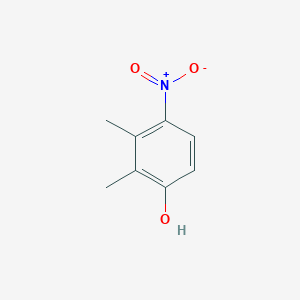

6-Methyl-8H-pteridin-7-one, also known as 6-Methyl-7(8H)-pteridinone, is a chemical compound with the molecular formula C7H6N4O . It has a molar mass of 162.15 .

Molecular Structure Analysis

The molecular structure of 6-methyl-8H-pteridin-7-one has been studied in the context of its derivatives targeting FMS-like tyrosine kinase-3 (FLT3) and its D835Y mutant . Another study has also reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .Chemical Reactions Analysis

In terms of chemical reactions, pteridin-7(8H)-one derivatives have been studied for their ability to suppress the phosphorylation of FLT3 and its downstream pathways . Another study has reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methyl-8H-pteridin-7-one include a predicted density of 1.56±0.1 g/cm3 . The compound has a molar mass of 162.15 .科学研究应用

1. Application in Cancer Therapeutics

6-甲基-8H-喹啉-7-酮类似物已被研究用于癌症治疗,特别是作为细胞周期依赖性激酶4/6(CDK4/6)抑制剂。这些化合物,特别是化合物7s,已显示出对各种癌细胞系的显著抗增殖活性,超过了已知抗癌药物Palbociclib的效果。化合物7s还表现出在HeLa细胞中诱导细胞周期停滞和凋亡的能力,突显其作为潜在癌症治疗新型CDK4/6抑制剂的前景(Qiu Li et al., 2021)。

2. Potential in Synthesis of Naturally Occurring Pteridine Derivatives

对喹啉的侧链进行转化是合成天然存在的喹啉衍生物的重要过程。例如,6-甲基喹啉中的6-甲基基团可以转化为甲酰基团,从而产生叶酸,这是人体中一种重要的生长辅因子。这突显了6-甲基-8H-喹啉-7-酮在合成生物学上重要化合物中的相关性(Y. Kim et al., 2002)。

3. Addressing Neglected Diseases like Visceral Leishmaniasis

在寻找针对内脏利什曼病的有效治疗方法时,已经探索了6-甲基-8H-喹啉-7-酮的衍生物。研究涉及通过计算筛选和生物评估选择性喹啉还原酶抑制剂,以针对这种疾病。这类研究为开发可用于对抗被忽视疾病的有价值的药理工具的新型化合物提供了见解(J. Kaur et al., 2010)。

4. Role in Antagonizing Serotonin Receptors

含有6-甲基-8H-喹啉-7-酮结构的化合物已被合成并评估其作为5-HT6受体拮抗剂的活性。这些研究有助于理解这一领域的结构-活性关系,并在开发针对5-羟色胺受体的药物方面具有潜在意义(Александр Васильевич Иващенко等,2012)。

5. Contribution to Fluorescence Studies in Nucleosides

从6-甲基-8H-喹啉-7-酮合成的荧光腺苷类似物已被用于DNA的荧光研究。这些化合物一旦被纳入寡核苷酸中,就显示出为了提供关于DNA结构及其与其他分子相互作用的见解的潜力,从而为分子生物学和遗传学领域做出贡献(M. Hawkins et al., 2001)。

6. Discovery of Novel Inhibitors for Targeted Cancer Therapy

基于6-甲基-8H-喹啉-7-酮的化合物的研究已经发现了针对癌症治疗中特定突变的新型抑制剂,例如EGFR T790M变体。这突显了该化合物在开发针对特定癌症类型的靶向疗法方面的潜力,解决了肿瘤学中的一个关键需求(Wei Zhou et al., 2013)。

作用机制

The mechanism of action of pteridin-7(8H)-one derivatives involves the suppression of the phosphorylation of FLT3 and its downstream pathways, thereby inducing G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells . Another study has reported that a compound derived from pteridin-7(8H)-one exhibited significant inhibitory activity against CDK4 and CDK6 .

属性

IUPAC Name |

6-methyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBXWMJKXGKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-8H-pteridin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)